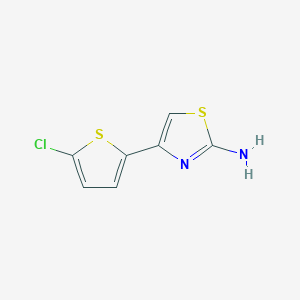

4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine involves several chemical reactions, including ring-opening processes, intramolecular cyclizations, and the formation of thioketene intermediates. For instance, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring-opening to produce thioketene intermediates that react with secondary amines, leading to the formation of nonaromatic 1,1-dialkylindolium-2-thiolates (Androsov, 2008). These processes highlight the versatility and reactivity of chlorothiophenyl and thiazolyl compounds in synthetic chemistry.

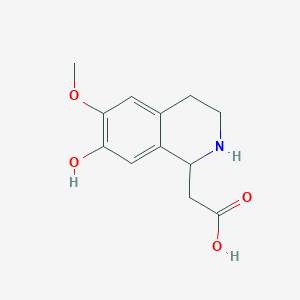

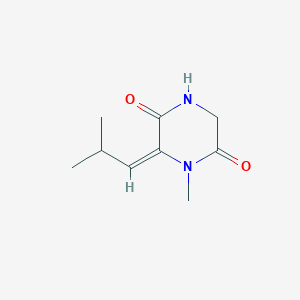

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine has been characterized using various spectroscopic and computational methods. Studies involving density functional theory (DFT) calculations have provided insights into the equilibrium geometry, bonding features, and vibrational wave numbers of these compounds, facilitating a deeper understanding of their molecular structure and reactivity (Shahana & Yardily, 2020).

Chemical Reactions and Properties

The chemical reactions involving 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine derivatives are notable for their complexity and the formation of diverse structures. For example, microwave-assisted Hantzsch thiazole synthesis has been employed to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, showcasing the compound's utility in synthesizing heterocyclic structures (Kamila, Mendoza, & Biehl, 2012).

Aplicaciones Científicas De Investigación

Heteroaryl Chalcones

- Scientific Field : Medicinal Chemistry

- Application Summary : Heteroaryl Chalcones, which include compounds similar to “4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine”, have been studied for their numerous pharmacological activities . They have shown a broad spectrum of biological activities, including antibacterial, antifungal, and antioxidant properties .

- Methods of Application : The synthesis of these compounds often involves aldol condensation and Claisen-Schmidt condensation between aryl ketones and aromatic aldehydes in acidic or basic media .

- Results or Outcomes : The tested compounds showed a varied range of inhibition values against all the tested microbial strains . For example, compound 3c with a p-fluoro substituent on the phenyl ring exhibits elevated antimicrobial activity .

Synthetic Thiophene

- Scientific Field : Medicinal Chemistry

- Application Summary : Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- Methods of Application : The synthesis of thiophene involves various methods, but the specific method would depend on the desired derivative .

- Results or Outcomes : Thiophene derivatives have been proven to be effectual drugs in present respective disease scenario . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid

- Scientific Field : Medicinal Chemistry

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The specific results or outcomes are not mentioned in the source .

Schiff Bases

- Scientific Field : Medicinal Chemistry

- Application Summary : Schiff bases, which can be synthesized by condensing heterocyclic/aromatic aldehydes with heterocyclic/aromatic amines, have been studied for their potential as antimicrobial agents . This includes compounds similar to “4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine”.

- Methods of Application : These compounds are synthesized through both conventional methods and microwave-assisted synthesis . The compounds are confirmed by means of IR spectroscopy, Mass spectrometry, 1H NMR and elemental analyses .

- Results or Outcomes : The compounds were assayed for antibacterial activity against selected strains . The minimum inhibitory concentration (MIC) was as low as 50 μg/ml exhibited by some compounds .

Solid-State Emissive Chalcone

- Scientific Field : Medicinal Chemistry

- Application Summary : The solid-state emissive chalcone (2E)-1-(5-chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one, which is structurally similar to “4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine”, has been studied for its potential applications in Alzheimer’s disease treatment .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The specific results or outcomes are not mentioned in the source .

Heteroaryl Chalcones

- Scientific Field : Medicinal Chemistry

- Application Summary : Heteroaryl Chalcones, which include compounds similar to “4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine”, have been studied for their numerous pharmacological activities . They have shown a broad spectrum of biological activities, including antibacterial, antifungal, and antioxidant properties .

- Methods of Application : The synthesis of these compounds often involves aldol condensation and Claisen-Schmidt condensation between aryl ketones and aromatic aldehydes in acidic or basic media .

- Results or Outcomes : The tested compounds showed a varied range of inhibition values against all the tested microbial strains .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S2/c8-6-2-1-5(12-6)4-3-11-7(9)10-4/h1-3H,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOUOGWZDXYEDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351496 |

Source

|

| Record name | 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | |

CAS RN |

123971-45-9 |

Source

|

| Record name | 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)